Mouse TRPV1 Potency: Arvanil Matches Resiniferatoxin and Outperforms Capsaicin and Olvanil
In a direct comparative study using FLIPR-based calcium imaging on cloned mouse TRPV1 (mTRPV1) expressed in HEK293 cells, Arvanil demonstrated agonist potency (EC50 = 0.27 ± 0.07 nM) equivalent to the ultrapotent agonist resiniferatoxin (RTX, EC50 = 0.15 ± 0.04 nM) [1]. This potency was ~34-fold greater than capsaicin (EC50 = 9.1 ± 1.2 nM) and ~14-fold greater than the close structural analog olvanil (EC50 = 3.7 ± 0.3 nM) [1]. Arvanil was also >950-fold more potent than the endogenous TRPV1 agonist OLDA (EC50 = 258 ± 105 nM) [1]. This data establishes Arvanil as a highly potent TRPV1 agonist suitable for experiments requiring maximal receptor activation at low concentrations.
| Evidence Dimension | TRPV1 agonist potency (EC50) in mouse TRPV1 (mTRPV1) calcium flux assay |
|---|---|
| Target Compound Data | 0.27 ± 0.07 nM |
| Comparator Or Baseline | Capsaicin (9.1 ± 1.2 nM); Olvanil (3.7 ± 0.3 nM); RTX (0.15 ± 0.04 nM); OLDA (258 ± 105 nM) |
| Quantified Difference | ~34-fold more potent than capsaicin; ~14-fold more potent than olvanil; comparable to RTX; >950-fold more potent than OLDA |
| Conditions | FLIPR-based calcium imaging; HEK293 cells transiently transfected with mTRPV1; agonists applied at 0.1 nM–10 μM |
Why This Matters
High TRPV1 potency enables lower compound usage per experiment, reducing cost and minimizing potential off-target effects at higher concentrations.
- [1] Correll CC, Phelps PT, Anthes JC, Umland S, Greenfeder S. Cloning and pharmacological characterization of mouse TRPV1. Neurosci Lett. 2004;370(1):55-60. doi:10.1016/j.neulet.2004.07.058 View Source
